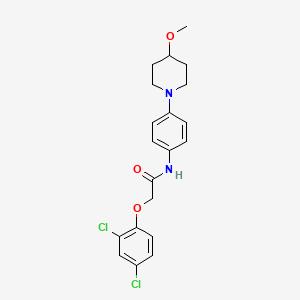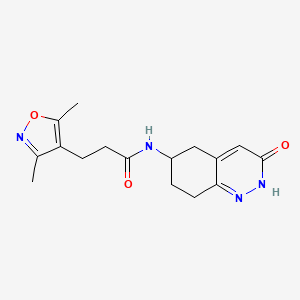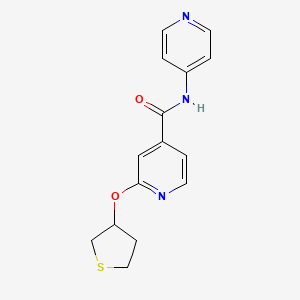![molecular formula C19H16F3NO4 B2698164 methyl 2-{4-[3-(trifluoromethyl)benzoyl]-3,4-dihydro-2H-1,4-benzoxazin-3-yl}acetate CAS No. 439096-42-1](/img/structure/B2698164.png)
methyl 2-{4-[3-(trifluoromethyl)benzoyl]-3,4-dihydro-2H-1,4-benzoxazin-3-yl}acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound contains a benzoxazin ring, which is a heterocyclic compound (a ring structure containing atoms of at least two different elements). This ring is substituted with a trifluoromethyl group and a benzoyl group . Trifluoromethyl groups are often used in medicinal chemistry to improve the metabolic stability and lipophilicity of a drug .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the benzoxazin ring, along with the attached trifluoromethyl and benzoyl groups .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the trifluoromethyl and benzoyl groups. The trifluoromethyl group is electron-withdrawing, which could make the benzoxazin ring more susceptible to electrophilic attack .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the trifluoromethyl group could increase the compound’s lipophilicity, which could affect its solubility and permeability .Aplicaciones Científicas De Investigación
Sure! Here is a comprehensive analysis of the scientific research applications of methyl 2-{4-[3-(trifluoromethyl)benzoyl]-3,4-dihydro-2H-1,4-benzoxazin-3-yl}acetate:
Pharmaceutical Applications
This compound, due to its trifluoromethyl group, is of significant interest in pharmaceutical research. Trifluoromethyl groups are known to enhance the metabolic stability and bioavailability of drug molecules. They also improve the binding affinity to target proteins, making this compound a potential candidate for drug development, particularly in the treatment of central nervous system disorders and inflammatory diseases .
Antimicrobial Agents
The structure of this compound suggests potential antimicrobial properties. Compounds with similar structures have been studied for their ability to inhibit bacterial growth, including Mycobacterium tuberculosis and other nontuberculous mycobacteria . This makes it a promising candidate for developing new antibiotics or antimicrobial agents.
Enzyme Inhibition
Research has shown that compounds with trifluoromethyl groups can act as enzyme inhibitors. This compound could be explored for its potential to inhibit enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are targets for treating neurodegenerative diseases like Alzheimer’s .
Agrochemical Applications
In the field of agrochemicals, compounds containing trifluoromethyl groups are often used as herbicides, fungicides, and insecticides. The stability and bioactivity of these compounds make them effective in protecting crops from pests and diseases . This compound could be investigated for similar applications in agricultural science.
Material Science
The unique chemical properties of this compound, particularly its stability and reactivity, make it a candidate for use in material science. It could be used in the development of new polymers or as a building block for advanced materials with specific desired properties, such as enhanced durability or resistance to environmental factors .
Catalysis
Compounds with trifluoromethyl groups are also valuable in catalysis. They can serve as catalysts or catalyst precursors in various chemical reactions, including those used in industrial processes. This compound could be explored for its potential catalytic properties, particularly in organic synthesis .
Biological Research
In biological research, this compound could be used as a tool to study the effects of trifluoromethyl groups on biological systems. Its interactions with proteins, nucleic acids, and other biomolecules could provide insights into the role of fluorinated compounds in biological processes .
Environmental Science
Finally, this compound could have applications in environmental science. Its stability and reactivity might make it useful in the development of sensors or remediation agents for detecting or neutralizing environmental pollutants .
Mecanismo De Acción
Propiedades
IUPAC Name |
methyl 2-[4-[3-(trifluoromethyl)benzoyl]-2,3-dihydro-1,4-benzoxazin-3-yl]acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16F3NO4/c1-26-17(24)10-14-11-27-16-8-3-2-7-15(16)23(14)18(25)12-5-4-6-13(9-12)19(20,21)22/h2-9,14H,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQERKUUXYXXLBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1COC2=CC=CC=C2N1C(=O)C3=CC(=CC=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16F3NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 2-{4-[3-(trifluoromethyl)benzoyl]-3,4-dihydro-2H-1,4-benzoxazin-3-yl}acetate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


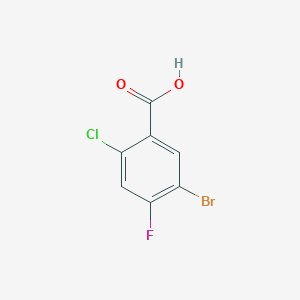
![(1R,5S)-tert-Butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-8-azabicyclo[3.2.1]oct-3-ene-8-carboxylate](/img/structure/B2698087.png)
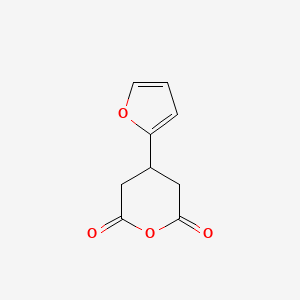

![1-Cyclopropyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2698090.png)
![3-((4-fluorophenyl)sulfonyl)-N-(4-(methylthio)benzo[d]thiazol-2-yl)propanamide](/img/structure/B2698091.png)

![N-benzyl-4-[furan-2-ylmethyl(methyl)sulfamoyl]benzamide](/img/structure/B2698094.png)
![Diethyl bicyclo[3.2.2]nonane-1,5-dicarboxylate](/img/structure/B2698097.png)
